Thalidomide-5'-O-C4-OH
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Overview
Description
Thalidomide-5’-O-C4-OH is a derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its teratogenic effects. Despite its dark history, thalidomide and its derivatives have found new applications in modern medicine, particularly in the treatment of multiple myeloma and erythema nodosum leprosum . Thalidomide-5’-O-C4-OH is of interest due to its potential therapeutic properties and its role in protein degradation pathways .
Preparation Methods
The synthesis of thalidomide and its derivatives typically involves the formation of the phthalimide ring system. One common method involves the reaction of phthalic anhydride with glutamic acid to form the intermediate phthalimidoglutarimide, which is then cyclized to produce thalidomide .
Chemical Reactions Analysis
Thalidomide-5’-O-C4-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The hydroxyl group can be substituted with other functional groups to create new derivatives. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Thalidomide-5’-O-C4-OH has several scientific research applications:
Mechanism of Action
Thalidomide-5’-O-C4-OH exerts its effects primarily through its interaction with cereblon. The binding of the compound to cereblon induces the recruitment of non-native substrates to the Cullin 4 RING E3 ubiquitin ligase complex, leading to their subsequent degradation . This mechanism is crucial for its therapeutic effects, particularly in the treatment of multiple myeloma and other cancers .
Comparison with Similar Compounds
Thalidomide-5’-O-C4-OH can be compared to other thalidomide derivatives such as lenalidomide and pomalidomide. These compounds share a similar mechanism of action but differ in their potency and side effect profiles . Lenalidomide and pomalidomide are more potent and have fewer side effects compared to thalidomide, making them more suitable for long-term use . Thalidomide-5’-O-C4-OH is unique due to its specific modifications, which may confer distinct pharmacological properties and therapeutic benefits .
Similar Compounds
Properties
Molecular Formula |
C17H18N2O6 |
---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-(4-hydroxybutoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C17H18N2O6/c20-7-1-2-8-25-10-3-4-11-12(9-10)17(24)19(16(11)23)13-5-6-14(21)18-15(13)22/h3-4,9,13,20H,1-2,5-8H2,(H,18,21,22) |
InChI Key |
COCNBZCFSMHDKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCO |
Origin of Product |
United States |
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